molecular formula C8H7ClN5O3- B13853125 N-(6-chloro-7H-purin-2-yl)formamide;acetate

N-(6-chloro-7H-purin-2-yl)formamide;acetate

Cat. No.: B13853125
M. Wt: 256.62 g/mol
InChI Key: DJYURNKZOXZURO-UHFFFAOYSA-M
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Description

N-(6-chloro-7H-purin-2-yl)formamide;acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-7H-purin-2-yl)formamide typically involves the reaction of 6-chloro-9H-purin-2-amine with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of N-(6-chloro-7H-purin-2-yl)formamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-7H-purin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

N-(6-chloro-7H-purin-2-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-chloro-7H-purin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-7H-purin-2-yl)acetamide
  • N-(6-chloro-7H-purin-2-yl)benzamide
  • N-(6-chloro-7H-purin-2-yl)thiourea

Uniqueness

N-(6-chloro-7H-purin-2-yl)formamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H7ClN5O3-

Molecular Weight

256.62 g/mol

IUPAC Name

N-(6-chloro-7H-purin-2-yl)formamide;acetate

InChI

InChI=1S/C6H4ClN5O.C2H4O2/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13;1-2(3)4/h1-2H,(H2,8,9,10,11,12,13);1H3,(H,3,4)/p-1

InChI Key

DJYURNKZOXZURO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=NC2=C(N1)C(=NC(=N2)NC=O)Cl

Origin of Product

United States

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